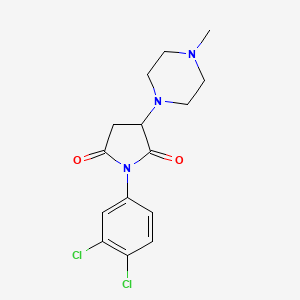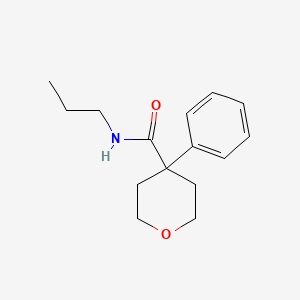
1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as MK-801, is a non-competitive NMDA receptor antagonist that has been widely used in scientific research. It was first synthesized in the late 1970s and has since been extensively studied for its mechanism of action and potential therapeutic applications.
Mechanism of Action
1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By binding to the receptor and blocking the flow of ions through the channel, 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione can prevent the activation of the receptor and inhibit the downstream signaling pathways that are involved in synaptic plasticity and learning.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a number of other biochemical and physiological effects. It can increase the release of dopamine and other neurotransmitters in certain brain regions, and can also modulate the activity of other ion channels and receptors. 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have effects on both the central nervous system and the peripheral nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is its specificity for the NMDA receptor, which allows researchers to study the effects of NMDA receptor dysfunction in a controlled manner. However, the use of 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione can also have limitations, such as potential off-target effects and the need to carefully control for dosage and administration.
Future Directions
There are many potential future directions for research on 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione and the NMDA receptor. Some possible areas of focus include the development of more selective NMDA receptor antagonists, the study of the role of NMDA receptor dysfunction in other neurological and psychiatric disorders, and the investigation of potential therapeutic applications for 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione and related compounds. Additionally, advances in imaging and other techniques may allow for more detailed studies of the effects of 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione on the brain and other organs.
Synthesis Methods
The synthesis of 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 3,4-dichlorophenylacetonitrile with 4-methylpiperazine to form 1-(3,4-dichlorophenyl)-4-methylpiperazine. This intermediate is then reacted with ethyl acetoacetate to produce the final product, 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.
Scientific Research Applications
1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been used extensively in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been shown to be effective in animal models of several neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been used to study the effects of NMDA receptor dysfunction on learning and memory.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-18-4-6-19(7-5-18)13-9-14(21)20(15(13)22)10-2-3-11(16)12(17)8-10/h2-3,8,13H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAQJGRRARBKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methoxyphenyl)-N'-(1-{1-[3-(2-pyridinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4944301.png)
![2-(phenoxyacetyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B4944309.png)
![N-(2-methoxyethyl)-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4944311.png)
![2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4944315.png)
![4-bromo-2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B4944321.png)

![N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4944334.png)

![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanone](/img/structure/B4944352.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B4944371.png)
